Rolipram

Description

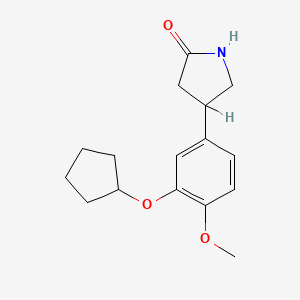

Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor, is a bicyclic compound with the molecular formula C₁₆H₂₁NO₃ (average mass: 275.348 g/mol) . It is clinically significant for its anti-inflammatory, neuroprotective, and antidepressant properties. This compound inhibits PDE4, increasing intracellular cAMP levels, which modulates inflammatory responses (e.g., TNF-α suppression) and neuronal plasticity .

Propriétés

IUPAC Name |

4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJORMJIFDVBMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044124 | |

| Record name | 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61413-54-5 | |

| Record name | Rolipram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61413-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolipram [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolipram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rolipram | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rolipram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROLIPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K676NL63N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Le rolipram peut être synthétisé par différentes méthodes. Une approche implique la synthèse en flux énantiosélective, qui comprend une addition conjuguée asymétrique télescopée suivie d'une séquence d'estérification oxydative d'aldéhyde utilisant de l'acide persulfurique généré in situ comme oxydant . Cette méthode garantit des conditions sans métaux et respectueuses de l'environnement et une productivité améliorée par rapport aux méthodologies antérieures . Une autre méthode implique la préparation de nanoparticules chargées de this compound en utilisant l'homogénéisation-émulsification sous pression avec un microfluidiseur ou une méthode modifiée de diffusion de solvant d'émulsification spontanée . L'efficacité de l'encapsulation et les profils de libération varient en fonction de la méthode utilisée .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines. Dans les maladies neurodégénératives, le this compound a montré la capacité d'augmenter l'activité des protéasomes et de réduire le fardeau des agrégats toxiques, améliorant la mémoire spatiale chez les souris génétiquement modifiées pour avoir une accumulation d'agrégats. Il a également été utilisé dans des études pour comprendre si l'inhibition de la phosphodiestérase-4 pourrait être utile dans les maladies auto-immunes, la maladie d'Alzheimer, l'amélioration cognitive, les lésions de la moelle épinière et les maladies respiratoires comme l'asthme et la maladie pulmonaire obstructive chronique. De plus, le this compound a été étudié pour ses effets protecteurs sur la dysfonction cardiaque endotoxique par inhibition de la réponse inflammatoire dans les fibroblastes cardiaques.

Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement les enzymes de la phosphodiestérase-4, ce qui entraîne une augmentation des niveaux d'adénosine monophosphate cyclique. Cette inhibition entraîne divers effets en aval, notamment la réduction de la pathologie de l'amyloïde-β, de la phosphorylation de la tau, de la neuroinflammation et de l'apoptose. Le this compound stimule les voies de signalisation de l'adénosine monophosphate cyclique/protéine kinase A/26S protéasome et de l'adénosine monophosphate cyclique/protéine d'échange directement activée par l'adénosine monophosphate cyclique/kinase régulée par le signal extracellulaire. Ces voies sont impliquées dans la régulation des réponses inflammatoires, de la survie neuronale et des fonctions cognitives.

Applications De Recherche Scientifique

Rolipram has been extensively studied for its potential therapeutic applications in various fields. In neurodegenerative diseases, this compound has shown the ability to ramp up the activity of proteasomes and reduce the burden of toxic aggregates, improving spatial memory in mice engineered to have aggregate build-up . It has also been used in studies to understand whether phosphodiesterase-4 inhibition could be useful in autoimmune diseases, Alzheimer’s disease, cognitive enhancement, spinal cord injury, and respiratory diseases like asthma and chronic obstructive pulmonary disease . Additionally, this compound has been investigated for its protective effects on endotoxic cardiac dysfunction via inhibition of the inflammatory response in cardiac fibroblasts .

Mécanisme D'action

Rolipram exerts its effects by selectively inhibiting phosphodiesterase-4 enzymes, leading to an increase in cyclic adenosine monophosphate levels . This inhibition results in various downstream effects, including the reduction of amyloid-β pathology, tau phosphorylation, neuroinflammation, and apoptosis . This compound stimulates cyclic adenosine monophosphate/protein kinase A/26S proteasome and cyclic adenosine monophosphate/exchange protein directly activated by cyclic adenosine monophosphate/extracellular signal-regulated kinase signaling pathways . These pathways are involved in the regulation of inflammatory responses, neuronal survival, and cognitive functions .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Inhibitory Potency and Selectivity

Rolipram’s PDE4 inhibition is compared to several analogs and novel inhibitors (Table 1):

Key Observations :

Functional and Pharmacokinetic Differences

Tissue-Specific Activity

- This compound exhibits 100-fold higher potency against eosinophil PDE4 compared to smooth muscle PDE4, possibly due to conformational differences in enzyme subtypes (e.g., PDEIVD splice variants) .

CNS Penetration and Side Effects

- This compound’s brain uptake correlates with CNS side effects (e.g., reduced anesthesia duration in mice). Liposomal formulations (FLVs-Rol) delay brain absorption, mitigating side effects at moderate doses .

- CDP840 and pentoxifylline (a xanthine derivative) synergize with this compound in diabetic neuropathy models, reducing required doses and side effects .

Off-Target Effects

- This dual activity may enhance anti-inflammatory effects but complicates mechanistic studies.

Clinical and Preclinical Outcomes

Inflammatory Diseases

- This compound and CDP840 both suppress eosinophil activation and bronchoconstriction, but CDP840’s oral efficacy makes it more clinically viable .

- In EAE models, TC3.6 matches this compound’s efficacy but lacks IL-10 induction, suggesting PDE7 inhibition alone is insufficient for full immunomodulation .

Neuroprotection and Pain Management

- Combined with pentoxifylline, this compound enhances cAMP-driven antioxidant effects, normalizing oxidative stress in diabetic neuropathy .

Activité Biologique

Rolipram is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to various biological effects, particularly in the central nervous system (CNS) and in cancer biology. This article explores the biological activity of this compound, focusing on its neuroprotective effects, potential therapeutic applications in neurodegenerative diseases, and its role in cancer metastasis.

This compound exerts its biological effects primarily through the modulation of the cAMP signaling pathway. Increased cAMP levels activate protein kinase A (PKA) and AMP-activated protein kinase (AMPK), which are crucial for various cellular processes including energy metabolism, inflammation, and apoptosis.

Key Pathways Influenced by this compound:

- cAMP/PKA Pathway : Enhances neuronal survival and reduces inflammation.

- cAMP/AMPK/SIRT1 Pathway : Promotes neuroprotection in CNS disorders by regulating energy metabolism and apoptosis.

Neuroprotective Effects

Recent studies have highlighted this compound's potential in treating neurological disorders. For instance, a study demonstrated that this compound significantly reduced brain edema, neuronal apoptosis, and inflammatory cytokine release in a mouse model of intracerebral hemorrhage (ICH) by activating the cAMP/AMPK/SIRT1 pathway .

Summary of Neuroprotective Findings:

Role in Cancer Biology

In addition to its neuroprotective properties, this compound has been investigated for its effects on cancer cell behavior. Notably, it has been shown to down-regulate matrix metalloproteinases (MMP2 and MMP9), which are critical for cancer metastasis. This action occurs independently of the cAMP-PKA signaling pathway, suggesting that this compound may have "off-target" effects that could be therapeutically beneficial in cancer treatment .

Key Findings on Cancer Activity:

Case Studies and Clinical Trials

While most research on this compound has been preclinical, there have been indications of its efficacy in clinical settings as well. For example, this compound was used as a positive control in trials assessing other PDE inhibitors for multiple sclerosis (MS), showing promising safety and efficacy profiles .

Summary of Clinical Insights:

Q & A

Q. What is the primary mechanism of Rolipram's neuroprotective effects in neuronal survival studies?

this compound inhibits phosphodiesterase 4 (PDE4), elevating intracellular cAMP levels, which activates downstream pathways like cAMP-PKA and MAPK/ERK. This leads to CREB phosphorylation, promoting transcription of neuroprotective genes (e.g., BDNF). Experimental validation involves measuring neuronal survival rates in vitro using spiral ganglion neurons (SGN) treated with this compound (0.1 nM), followed by immunocytochemical analysis of phosphorylated CREB and ELISA for BDNF levels .

Q. How do researchers standardize this compound concentrations for in vitro neuroprotection assays?

In vitro studies often use this compound concentrations ranging from 0.1 nM to 1 µM. For SGN survival, 0.1 nM this compound significantly improves viability, while higher doses (e.g., 1 µM) may saturate PDE4 inhibition or induce off-target effects. Dose-response curves and PDE4 activity assays (e.g., cAMP hydrolysis inhibition) are critical to validate efficacy .

Q. What experimental models are used to assess this compound's impact on cAMP signaling?

Primary neuronal cultures (e.g., hippocampal or spiral ganglion neurons) are treated with this compound, followed by cAMP quantification via ELISA or FRET-based biosensors. Phosphorylation status of CREB (pCREB) is a key endpoint, assessed via Western blot or immunofluorescence .

Advanced Research Questions

Q. How can contradictory data on this compound's binding affinity to PDE4 isoforms be resolved?

this compound exhibits biphasic inhibition kinetics in full-length PDE4B2B (Ki = 5–10 nM high-affinity; 200–400 nM low-affinity). Truncated isoforms (e.g., PDE4B2B[152-528]) lack high-affinity binding, implicating N-terminal residues (81–151) in conformational regulation. Use truncated mutants in binding assays (e.g., microcalorimetry) and compare with full-length PDE4 to dissect domain-specific contributions .

Q. What methodological considerations are critical for translating this compound's in vitro neuroprotection to in vivo models?

In vivo dosing (e.g., 0.1–1.0 mg/kg s.c. or i.v.) and therapeutic window (optimal at ≤2 h post-injury) must balance blood-brain barrier penetration and systemic toxicity. Stereological quantification of surviving neurons/axons in spinal cord injury (SCI) models, combined with locomotor tests (e.g., BBB scores), validates efficacy. Note that ethanol-based vehicles may independently affect neuroprotection, necessitating solvent controls .

Q. Why does this compound exhibit stereospecific inhibition of PDE4, and how does this impact experimental design?

The (-)-enantiomer of this compound is 10-fold more potent than (+)-rolipram in inhibiting eosinophil PDE4 due to interactions with a high-affinity "this compound-binding site" (Sr) distinct from the catalytic domain. Use enantiomerically pure this compound and validate inhibition via displacement assays (e.g., [³H]this compound binding) in membrane-bound vs. solubilized PDE4 preparations .

Q. How do post-translational modifications (e.g., phosphorylation) alter this compound's efficacy in disease models?

Phosphorylation of PDE4A5 (Ser487/489) reduces this compound's inhibitory potency. In SCI models, this compound suppresses injury-induced PDE4A5 phosphorylation, enhancing IL-10 and reducing MCP-1. Use phospho-specific antibodies and kinase inhibitors (e.g., PKA) to modulate phosphorylation states in vitro and in vivo .

Q. What strategies address discrepancies between this compound's PDE4 inhibition and functional outcomes (e.g., cAMP accumulation)?

Membrane-bound PDE4 conformers exhibit higher this compound sensitivity than solubilized forms. Pre-treat cells with vanadate-glutathione to stabilize high-affinity PDE4 states, and correlate cAMP levels (via radioimmunoassay) with [³H]this compound binding affinity to resolve mismatches .

Methodological Tables

Table 1: Key Parameters for this compound Dosing in Preclinical Studies

Table 2: PDE4 Isoforms and this compound Binding Affinities

| Isoform | High-Affinity Ki (nM) | Low-Affinity Ki (nM) | Structural Determinants | Reference |

|---|---|---|---|---|

| PDE4B2B (1-564) | 5–10 | 200–400 | N-terminal (81–151) | |

| PDE4B2B (152-528) | N/A | 350–400 | Catalytic domain only |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.